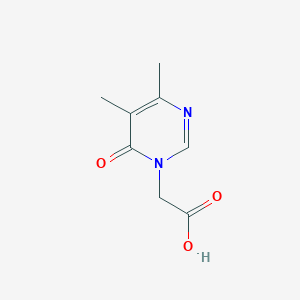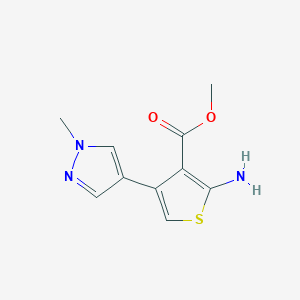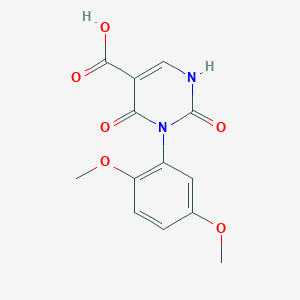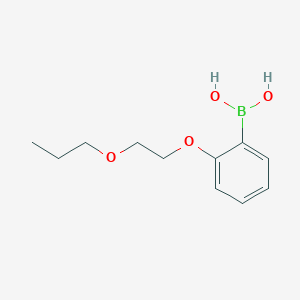
2-(2-Propoxyethoxy)phenylboronic acid
描述
2-(2-Propoxyethoxy)phenylboronic acid is a chemical compound with the molecular formula C₁₄H₂₄B₂O₄ It is a boronic acid derivative, which means it contains a boronic acid functional group attached to a phenyl ring with a 2-propoxyethoxy substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propoxyethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with 2-propoxyethanol under specific conditions. The reaction can be carried out using a variety of methods, including:
Direct Esterification: Phenylboronic acid is reacted with 2-propoxyethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually conducted at elevated temperatures to facilitate the esterification process.
Boronic Ester Formation: Another method involves the formation of a boronic ester intermediate, which is then hydrolyzed to yield the final product. This method may require the use of additional reagents such as trimethyl borate or triethyl borate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.
化学反应分析
Types of Reactions: 2-(2-Propoxyethoxy)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids with higher oxidation states.
Reduction: Reduction reactions can be used to convert the boronic acid group to boronic esters or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids, such as sulfuric acid, nitric acid, or aluminum chloride.
Major Products Formed:
Boronic Esters: These are formed through the oxidation or reduction of the boronic acid group.
Substituted Phenyl Compounds: Electrophilic substitution reactions can lead to the formation of nitrophenyl, halophenyl, or sulfophenyl derivatives.
科学研究应用
2-(2-Propoxyethoxy)phenylboronic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism by which 2-(2-Propoxyethoxy)phenylboronic acid exerts its effects depends on its specific application. In general, boronic acids and their derivatives can form reversible covalent bonds with diols and other nucleophiles, which allows them to act as inhibitors or probes in biological systems. The molecular targets and pathways involved may vary depending on the context in which the compound is used.
相似化合物的比较
2-(2-Propoxyethoxy)phenylboronic acid is similar to other boronic acid derivatives, such as phenylboronic acid, diethylene glycol monopropyl ether, and various substituted phenylboronic acids. its unique structure, with the 2-propoxyethoxy substituent, gives it distinct chemical and physical properties that set it apart from these compounds. The presence of the propoxyethoxy group enhances its solubility and reactivity, making it more versatile in various applications.
属性
IUPAC Name |
[2-(2-propoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-2-7-15-8-9-16-11-6-4-3-5-10(11)12(13)14/h3-6,13-14H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHALCPBCKBNLFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCOCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1422003.png)
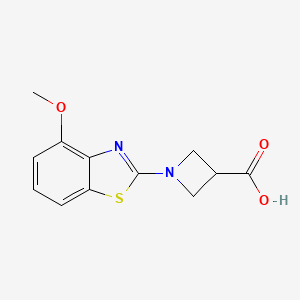
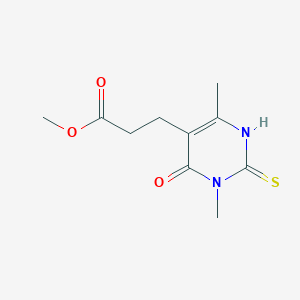
![2-chloro-N-{[4-(2-methoxyethoxy)phenyl]methyl}acetamide](/img/structure/B1422008.png)
![Pyrazolo[1,5-A]pyridin-7-ylmethanamine](/img/structure/B1422009.png)
![2-chloro-N-{[4-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422013.png)
![2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1422014.png)
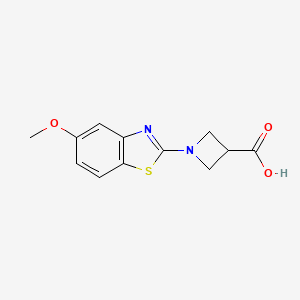
![2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B1422016.png)
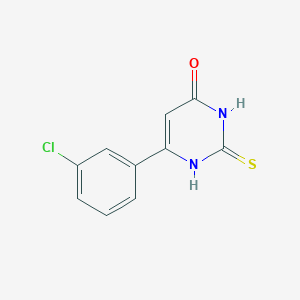
![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)
